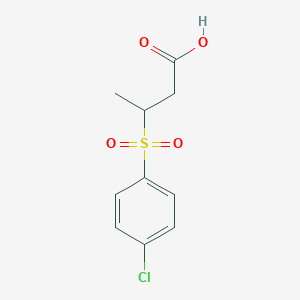

3-(4-Chlorobenzenesulfonyl)butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-7(6-10(12)13)16(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUIQANQRDIHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372292 | |

| Record name | 3-(4-Chlorobenzene-1-sulfonyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-43-3 | |

| Record name | 3-[(4-Chlorophenyl)sulfonyl]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorobenzene-1-sulfonyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Chlorobenzenesulfonyl)butyric acid CAS 175205-43-3 properties

An In-depth Technical Guide to 3-(4-Chlorobenzenesulfonyl)butyric acid (CAS 175205-43-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specialized organic compound primarily utilized in research and development settings.[1][2] Its structure, which combines a chiral butyric acid moiety with an aromatic sulfone, suggests its potential as a versatile building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its known properties, a scientifically-grounded proposed synthesis pathway, predicted analytical characterization data, and a discussion of its potential applications based on structure-activity relationships. While detailed experimental data in the public domain is limited, this document consolidates available information and expert analysis to serve as a valuable resource for professionals engaging with this molecule.

Molecular Identity and Physicochemical Properties

This compound is identified by the CAS Number 175205-43-3.[3] The molecule features a stereocenter at the third carbon of the butyric acid chain, indicating that it can exist as (R)- and (S)-enantiomers or as a racemic mixture. Its core structure consists of a butyric acid backbone where the C3 position is bonded to the sulfur atom of a 4-chlorophenyl sulfone group.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 175205-43-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁ClO₄S | |

| Molecular Weight | 262.71 g/mol | [2] |

| Physical Form | Solid | |

| Predicted Boiling Point | 474.1 ± 45.0 °C | [4] |

| Predicted Density | 1.399 ± 0.06 g/cm³ | [4] |

| SMILES | CC(CC(O)=O)S(=O)(=O)c1ccc(Cl)cc1 | |

| InChI | 1S/C10H11ClO4S/c1-7(6-10(12)13)16(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | [3] |

Note: Boiling point and density are predicted values as experimental data is not widely available.

Proposed Synthesis and Process Logic

While specific, peer-reviewed synthesis procedures for this compound are not readily found in the literature, a logical and robust synthetic route can be proposed based on established chemical principles. The most plausible approach involves the nucleophilic substitution reaction between 4-chlorobenzenesulfinate and a suitable 3-substituted butyric acid derivative.

The causality for this choice rests on the reliability of S-alkylation of sulfinate salts. Sodium 4-chlorobenzenesulfinate is a stable and commercially available nucleophile. The choice of ethyl 3-bromobutyrate as the electrophile provides a good leaving group (bromide) at the target position. The subsequent hydrolysis of the ethyl ester under basic conditions is a standard and high-yielding deprotection step to furnish the final carboxylic acid.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 3-(4-chlorobenzenesulfonyl)butyrate

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium 4-chlorobenzenesulfinate (1.0 eq) and dimethylformamide (DMF, approx. 5 mL per mmol of sulfinate).

-

Stir the suspension at room temperature. Add ethyl 3-bromobutyrate (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to 80°C and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.

-

Purify the crude product via column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl ester (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (2.0-3.0 eq) and stir the mixture vigorously at room temperature until the reaction is complete (as monitored by TLC).

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 using concentrated hydrochloric acid.

-

The product will likely precipitate as a white solid. If it remains an oil, extract with ethyl acetate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Analytical Characterization (Predicted)

For a research chemical, unambiguous structural confirmation is paramount. Standard analytical techniques include NMR spectroscopy and mass spectrometry. While experimental spectra are not publicly available, the following data are predicted based on the compound's structure.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Butyric Acid -CH₃ | Doublet, ~1.4 ppm | ~15 ppm |

| Butyric Acid -CH₂- | Multiplet (diastereotopic), ~2.8-3.0 ppm | ~35 ppm |

| Butyric Acid -CH- | Multiplet, ~3.6-3.8 ppm | ~58 ppm |

| Butyric Acid -COOH | Broad singlet, >10 ppm | ~175 ppm |

| Aromatic C-H (ortho to SO₂) | Doublet, ~7.9 ppm (AA'BB' system) | ~129 ppm |

| Aromatic C-H (meta to SO₂) | Doublet, ~7.6 ppm (AA'BB' system) | ~130 ppm |

| Aromatic C-SO₂ | - | ~138 ppm |

| Aromatic C-Cl | - | ~141 ppm |

Mass Spectrometry Fragmentation Logic

In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observable at m/z 262, with a characteristic M+2 peak at m/z 264 of approximately one-third the intensity, which is indicative of the single chlorine atom.

Key Predicted Fragmentation Pathways:

-

Loss of the carboxyl group: [M - COOH]⁺ at m/z 217.

-

McLafferty rearrangement: A characteristic fragmentation for carboxylic acids, potentially leading to a prominent peak.

-

Cleavage of the C-S bond: This could lead to fragments corresponding to the [C₄H₇O₂]⁺ ion (m/z 87) and the [C₆H₄ClSO₂]⁺ ion (m/z 175).

-

Fragmentation of the aromatic ring: Loss of SO₂ could occur from the chlorobenzenesulfonyl fragment.

Potential Applications in Research and Drug Development

The utility of this compound in a research and development context stems from the combination of its functional groups. While no specific biological activity has been reported for this compound itself, its structure is analogous to moieties found in various biologically active molecules.

-

Scaffold for Medicinal Chemistry: The arylsulfonyl group is a common feature in many pharmaceuticals. It can act as a hydrogen bond acceptor and its non-planar geometry can provide advantageous scaffolding properties. The butyric acid portion offers a handle for further chemical modification, such as amide coupling, to explore structure-activity relationships in drug discovery programs.

-

Potential as a Butyric Acid Prodrug Analogue: Butyric acid is a short-chain fatty acid with known anti-cancer and anti-inflammatory properties, but its clinical use is hampered by a short half-life.[5][6] This has led to the development of various prodrugs.[6] While this compound is not a simple prodrug that would readily release butyric acid, its structural relationship could inspire the design of novel compounds for similar therapeutic targets, where the arylsulfonyl moiety modifies the pharmacokinetic and pharmacodynamic properties.

-

Intermediate for Complex Synthesis: The compound serves as a chiral or racemic building block. The carboxylic acid can be reduced or converted to other functional groups, while the sulfone is generally stable, making it a reliable linker or structural element in the synthesis of more complex target molecules.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data sheets (SDS) indicate several hazards.[1]

Table 3: GHS Hazard Information

| Hazard Code | Description | Reference |

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] |

| H318 / H319 | Causes serious eye damage / irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

Handling Recommendations:

-

Use only in a well-ventilated area or a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.[1]

-

Store in a tightly closed container in a dry, cool place.

-

Incompatible with strong oxidizing agents.

Conclusion

This compound, CAS 175205-43-3, represents a chemical tool with unrealized potential. While it is currently supplied for research purposes with limited publicly available data, its molecular architecture provides clear avenues for its application in synthetic and medicinal chemistry. This guide has provided a framework for understanding this compound, from its fundamental properties and a plausible synthesis to its predicted analytical signature and potential roles in drug discovery. As research progresses, the utility of this and related compounds as scaffolds and building blocks will likely lead to their incorporation into novel and complex molecular designs.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-(4-Chlorobenzenesulfonyl)butyric acid

Abstract: This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-(4-Chlorobenzenesulfonyl)butyric acid. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The document details the compound's identity, structural features, and key physical and chemical parameters. Furthermore, it outlines robust, field-proven experimental protocols for its characterization, emphasizing scientific integrity and reproducibility. Visual aids in the form of diagrams are provided to clarify experimental workflows, and all technical claims are substantiated with citations to authoritative sources.

Foreword

In the pursuit of novel therapeutics and advanced materials, a thorough understanding of the intrinsic properties of a chemical entity is the bedrock upon which all subsequent research is built. This compound, a molecule with significant potential, requires a detailed and systematic characterization to unlock its utility. This guide moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a logical framework for its analysis. As a self-validating document, it aims to be an indispensable resource for the scientific community, fostering a deeper understanding of this compound and enabling its effective application in research and development.

Molecular Identity and Structure

A precise and unambiguous identification of this compound is critical for consistency and accuracy in scientific communication and research.

1.1. Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 3-[(4-chlorophenyl)sulfonyl]butanoic acid | VSNCHEM[1] |

| CAS Number | 175205-43-3 | Chemical Suppliers[2] |

| Molecular Formula | C₁₀H₁₁ClO₄S | Sigma-Aldrich |

| Molecular Weight | 262.71 g/mol | Sigma-Aldrich |

| Canonical SMILES | CC(CC(=O)O)S(=O)(=O)c1ccc(Cl)cc1 | Sigma-Aldrich |

| InChI Key | NPUIQANQRDIHLU-UHFFFAOYSA-N | Sigma-Aldrich |

1.2. Structural Elucidation

The molecular architecture of this compound is characterized by a chlorophenylsulfonyl moiety attached to a butyric acid backbone. This structure confers both aromatic and aliphatic properties, as well as acidic and electrophilic centers, which govern its chemical reactivity and potential biological interactions.

Figure 1. Ball-and-stick model of this compound.

Core Physicochemical Data

A summary of the essential physicochemical properties is presented below. These data are fundamental for predicting the compound's behavior in various experimental and physiological settings.

| Property | Value | Method of Determination/Source | Significance |

| Physical Form | Solid | Sigma-Aldrich | Affects handling, formulation, and dissolution. |

| Melting Point | Not available | - | Important for purity assessment and thermal stability. |

| Boiling Point | Not available | - | Indicates volatility and thermal decomposition temperature. |

| pKa | 4.42 ± 0.10 (Predicted) | ChemicalBook[3] | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| Solubility | Not available | - | Crucial for bioavailability and formulation development. |

| LogP (Octanol/Water Partition Coefficient) | 2.9182 (Calculated) | ChemScene[4] | A measure of lipophilicity, which influences membrane permeability and ADME properties. |

Experimental Characterization Protocols

The following section details the methodologies for the robust characterization of this compound, ensuring its identity, purity, and structural integrity.

3.1. Logical Workflow for Compound Analysis

The systematic analysis of a novel compound follows a logical progression from structural confirmation to purity assessment and the determination of key physicochemical parameters.

Figure 2. A logical workflow for the comprehensive characterization of a chemical entity.

3.2. Purity Determination and Analysis via High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. For a molecule like this compound, a reversed-phase method is most appropriate due to its moderate polarity. The inclusion of an acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape for accurate quantification.

Protocol:

-

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

A gradient elution from low to high organic content (e.g., 5% to 95% B) is recommended to ensure the elution of any impurities with differing polarities.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) at a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Detection and Quantification:

-

Set the UV detector to a wavelength where the chromophore (the chlorophenyl group) has strong absorbance (typically around 230-270 nm).

-

Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Trustworthiness: This protocol is self-validating through the use of system suitability tests, including replicate injections to ensure consistent retention times and peak areas. The method's robustness can be further assessed by minor variations in mobile phase composition and flow rate.

3.3. Structural Verification by ¹H NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For this compound, ¹H NMR will provide a unique fingerprint of the proton environments within the molecule.

Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as the acidic proton is typically observable.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

-

Spectral Interpretation:

-

Aromatic Region (approx. 7.5-8.0 ppm): Expect two doublets corresponding to the protons on the para-substituted chlorophenyl ring.[5][6]

-

Aliphatic Region (approx. 1.0-4.0 ppm): The protons of the butyric acid chain will appear in this region, with their chemical shifts and splitting patterns providing information about their connectivity. The methyl group will likely be a doublet, and the methylene and methine protons will show more complex splitting.[7]

-

Carboxylic Acid Proton: A broad singlet, typically downfield (often >10 ppm in DMSO-d₆), which will exchange with D₂O.

-

Authoritative Grounding: The expected chemical shifts are based on established principles of NMR spectroscopy and comparison to similar structural motifs found in the literature.[5][6][7]

Safety and Handling

As a matter of professional responsibility, proper safety precautions are paramount when handling any chemical substance.

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory.

-

Engineering Controls: All handling of the solid material should be conducted in a well-ventilated fume hood to minimize inhalation risks.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of in accordance with all applicable local, state, and federal regulations.

Conclusion

This technical guide has systematically presented the core physicochemical characteristics of this compound, grounded in established scientific principles and methodologies. The provided protocols offer a robust framework for its analysis, ensuring data of high quality and integrity. A comprehensive understanding of these fundamental properties is the essential first step for any researcher aiming to explore the potential applications of this compound in drug discovery, materials science, or other scientific disciplines.

References

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. This compound | CAS 175205-43-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 4-(4-chlorobenzenesulfonyl)butanoic acid CAS#: 29193-68-8 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-Chlorobenzenesulfonic acid(98-66-8) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Chlorobenzenesulfonyl chloride(98-60-2) 1H NMR [m.chemicalbook.com]

- 7. Butyric Acid(107-92-6) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 3-(4-Chlorobenzenesulfonyl)butyric acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorobenzenesulfonyl)butyric acid is a multifaceted organic compound of significant interest within the realms of chemical synthesis and pharmaceutical research. Its unique molecular architecture, which combines a butyric acid moiety with a 4-chlorobenzenesulfonyl group, confers a distinct set of physicochemical properties and potential biological activities. This guide provides a comprehensive overview of its molecular structure, chemical formula, and key identifiers. Furthermore, it delves into a detailed, field-proven protocol for its synthesis, offering insights into the underlying chemical principles and experimental considerations.

Molecular Structure and Chemical Formula

The definitive molecular formula for this compound is C₁₀H₁₁ClO₄S [1]. This formula corresponds to a molecular weight of approximately 262.71 g/mol [1].

The structural arrangement of this molecule is key to its chemical behavior. It features a central butyric acid carbon chain. The sulfonyl group of the 4-chlorobenzenesulfonyl moiety is attached to the third carbon (C-3) of this butyric acid chain.

Key Molecular Identifiers:

For precise identification and database referencing, the following identifiers are crucial:

| Identifier | Value | Source |

| SMILES | CC(CC(O)=O)S(=O)(=O)c1ccc(Cl)cc1 | [1] |

| InChI | 1S/C10H11ClO4S/c1-7(6-10(12)13)16(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | [1] |

| InChIKey | NPUIQANQRDIHLU-UHFFFAOYSA-N | [1] |

| CAS Number | 175205-43-3 |

2D Molecular Structure:

Caption: 2D structure of this compound.

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound can be approached through the reaction of a suitable butyric acid derivative with 4-chlorobenzenesulfonyl chloride. A plausible and robust method involves the use of a carbanion equivalent of a protected butyric acid, which then acts as a nucleophile towards the sulfonyl chloride.

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology:

Step 1: Esterification of Butyric Acid

-

Rationale: The carboxylic acid group of butyric acid is protected as an ethyl ester to prevent it from reacting with the strong base in the subsequent step.

-

Procedure:

-

To a round-bottom flask, add butyric acid (1 equivalent).

-

Add an excess of ethanol (e.g., 5-10 equivalents) to serve as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the ethyl butyrate with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl butyrate.

-

Step 2: Formation of the Enolate

-

Rationale: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used to selectively deprotonate the α-carbon of the ethyl butyrate, forming a reactive enolate intermediate. The reaction is performed at a very low temperature (-78 °C) to prevent side reactions.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise.

-

Stir the mixture at -78 °C for 30 minutes to form LDA.

-

In a separate flask, dissolve the ethyl butyrate from Step 1 (1 equivalent) in anhydrous THF.

-

Slowly add the ethyl butyrate solution to the LDA solution at -78 °C.

-

Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

Step 3: Sulfonylation Reaction

-

Rationale: The nucleophilic enolate attacks the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride, forming the carbon-sulfur bond.

-

Procedure:

-

Dissolve 4-chlorobenzenesulfonyl chloride (1 equivalent) in anhydrous THF.

-

Slowly add this solution to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure ethyl 3-(4-chlorobenzenesulfonyl)butyrate.

-

Step 4: Hydrolysis of the Ester

-

Rationale: The ethyl ester protecting group is removed by base-catalyzed hydrolysis (saponification) to yield the final carboxylic acid.

-

Procedure:

-

Dissolve the purified ester from Step 3 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to a pH of ~2 with dilute hydrochloric acid, which will precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Expected Analytical Characteristics

-

¹H NMR Spectroscopy: The spectrum would be expected to show characteristic signals for the aromatic protons of the chlorophenyl group, a multiplet for the methine proton at C-3, multiplets for the methylene protons at C-2, and a triplet for the terminal methyl group. The acidic proton of the carboxylic acid would likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: The spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the chlorine showing a characteristic shift), the carbon bearing the sulfonyl group, the methylene carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and the characteristic symmetric and asymmetric stretches of the S=O bonds in the sulfonyl group (in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the C-S bond.

Conclusion

This compound represents a valuable molecule for further investigation in medicinal chemistry and materials science. The synthetic protocol detailed in this guide, grounded in established organic chemistry principles, provides a reliable pathway for its preparation. The elucidation of its molecular structure and the prediction of its analytical characteristics offer a solid foundation for researchers and scientists to build upon in their future work with this compound.

References

An In-depth Technical Guide to the Spectral Analysis of 3-(4-Chlorobenzenesulfonyl)butyric acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectral data for 3-(4-Chlorobenzenesulfonyl)butyric acid (C₁₀H₁₁ClO₄S, Molecular Weight: 262.71 g/mol ).[1] Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple data listing to explain the foundational principles behind the expected spectral characteristics. By dissecting the molecule into its constituent functional groups—a para-substituted chlorobenzenesulfonyl moiety and a butyric acid chain—we will forecast the key signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide also outlines validated protocols for data acquisition and interpretation, ensuring scientific integrity and reproducibility. The methodologies and predictions are grounded in established spectroscopic principles and supported by authoritative references, offering a robust framework for the structural elucidation of this and similar compounds.

Molecular Structure and Spectroscopic Implications

The structural features of this compound are central to predicting its spectral behavior. The molecule can be deconstructed into two primary components:

-

The Aromatic Sulfonyl System: A benzene ring substituted with a chlorine atom at the para-position relative to a sulfone group. This system is electronically well-defined, with the strongly electron-withdrawing sulfonyl group and the halogen influencing the chemical environment of the aromatic protons and carbons.

-

The Aliphatic Carboxylic Acid Chain: A butyric acid backbone with a chiral center at the C3 position, where it connects to the sulfur atom of the sulfone. This chain contains a terminal carboxylic acid group, a methylene group, a methine group, and a methyl group, each with a distinct spectroscopic signature.

Understanding the interplay between these components is critical for an accurate interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of the target compound and detail the methodology for their acquisition.

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it ensures the observation of the exchangeable acidic proton.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting its resonance to 0.00 ppm.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be performed to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct sets of signals.

-

Aromatic Region (p-Chlorophenyl Group): The para-substituted ring will produce a characteristic AA'BB' system, which simplifies to two apparent doublets due to the strong electronic influence of the sulfonyl group.

-

H-a (ortho to -SO₂): Expected around δ 7.9 ppm. These protons are deshielded by the anisotropic effect of the sulfonyl group.

-

H-b (meta to -SO₂): Expected around δ 7.6 ppm.

-

-

Aliphatic Chain:

-

H-c (Methine, -CH-): This proton, adjacent to the electron-withdrawing sulfonyl group and the methyl group, will appear as a multiplet (a sextet or more complex pattern) around δ 3.5-3.8 ppm.

-

H-d (Methylene, -CH₂-): These diastereotopic protons adjacent to the chiral center and the carbonyl group will likely appear as a complex multiplet, potentially two distinct signals, around δ 2.8-3.0 ppm.

-

H-e (Methyl, -CH₃): This signal, adjacent to the methine proton, will be a doublet around δ 1.4 ppm.

-

-

Carboxylic Acid Proton:

-

H-f (-COOH): This proton will appear as a broad singlet at a significantly downfield shift, typically δ 10-12 ppm, and its signal is concentration-dependent.[2]

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display 10 unique carbon signals, corresponding to each carbon atom in a distinct chemical environment.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 175-180 | Typical range for a carboxylic acid carbonyl carbon.[3] |

| C-ipso (C-S) | 139-142 | Aromatic carbon attached to the sulfonyl group. |

| C-ipso (C-Cl) | 138-141 | Aromatic carbon attached to chlorine, deshielded. |

| C-ortho (to -SO₂) | 129-131 | Aromatic carbons adjacent to the sulfonyl group. |

| C-meta (to -SO₂) | 128-130 | Aromatic carbons adjacent to the chlorine. |

| C3 (-CH-) | 55-60 | Aliphatic carbon directly attached to the electron-withdrawing sulfone. |

| C2 (-CH₂-) | 35-40 | Methylene carbon alpha to the carbonyl group.[3] |

| C4 (-CH₃) | 15-20 | Methyl carbon.[3] |

NMR Analysis Workflow

The following diagram illustrates a logical workflow for acquiring and interpreting the NMR data.

References

- 1. 3-(4′-chlorobenzenesulfonyl)butyric acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility and stability of 3-(4-Chlorobenzenesulfonyl)butyric acid

An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Chlorobenzenesulfonyl)butyric acid

Authored by: A Senior Application Scientist

Introduction

This compound, with a molecular formula of C₁₀H₁₁ClO₄S and a molecular weight of 262.71, is a compound of interest in pharmaceutical research and development.[1][2] Its structure, featuring a chlorobenzenesulfonyl group and a butyric acid moiety, suggests a certain degree of polarity and the potential for hydrogen bonding, which will influence its physicochemical properties.[3] A thorough understanding of its solubility and stability is paramount for its successful development as a potential therapeutic agent. This guide provides a comprehensive overview of the methodologies to characterize these critical attributes, grounded in established scientific principles and regulatory expectations.[4][5]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to offer insights into the rationale behind the experimental designs, ensuring a robust and scientifically sound approach to the evaluation of this compound.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[6] The "shake-flask" method is the gold standard for determining equilibrium solubility and will be the focus of our investigation.[7][8]

Rationale for Solvent Selection

To construct a comprehensive solubility profile for this compound, a diverse panel of solvents is chosen to represent a range of polarities and pH conditions. This approach allows for an understanding of the compound's behavior in various environments, from physiological to formulation-relevant media. The inclusion of pharmaceutically acceptable solvents is crucial for early formulation development.

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

This protocol is designed to determine the equilibrium solubility of this compound in various solvents at a controlled temperature, typically 25 °C or 37 °C.

Materials:

-

This compound

-

Selected solvents (see Table 1)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Allow the vials to stand to let the solids settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.[9][10]

-

pH Measurement: For aqueous and buffered solutions, measure the pH of the final saturated solution.

Data Presentation: Expected Solubility of this compound

The following table presents a hypothetical but expected solubility profile based on the structure of the compound.

| Solvent | Solvent Type | Expected Solubility (mg/mL) | Rationale for Inclusion |

| Purified Water | Polar Protic | Low to Moderate | Baseline aqueous solubility. |

| 0.1 N HCl (pH 1.2) | Aqueous Buffer | Low to Moderate | Simulates gastric fluid.[11] |

| Acetate Buffer (pH 4.5) | Aqueous Buffer | Moderate | Represents the pH of the small intestine.[11] |

| Phosphate Buffer (pH 6.8) | Aqueous Buffer | Moderate to High | Simulates intestinal fluid.[11] |

| Methanol | Polar Protic | High | Common organic solvent for formulation. |

| Ethanol | Polar Protic | High | Pharmaceutically acceptable solvent. |

| Acetone | Polar Aprotic | High | Common organic solvent. |

| Dichloromethane | Nonpolar Aprotic | Low | Represents a nonpolar environment. |

| Polyethylene Glycol 400 | Non-ionic Surfactant | High | Commonly used in liquid formulations. |

Visualization of the Solubility Workflow

The following diagram illustrates the key steps in the solubility determination process.

References

- 1. 3-(4′-chlorobenzenesulfonyl)butyric acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmafocusasia.com [pharmafocusasia.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. ymerdigital.com [ymerdigital.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

Navigating the Therapeutic Landscape: A Technical Guide to the Research Applications of Sulfonylbutyric Acid Derivatives

<I>

Abstract

Sulfonylbutyric acid derivatives represent a versatile class of organic compounds with a growing footprint in medicinal chemistry and drug discovery. Their unique structural features, combining a flexible butyric acid chain with a reactive sulfonyl group, allow for diverse chemical modifications and interactions with a range of biological targets. This technical guide provides an in-depth exploration of the current and potential research applications of these derivatives, moving beyond a superficial overview to deliver actionable insights for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of their activity in key therapeutic areas, provide detailed experimental protocols for their synthesis and evaluation, and present a forward-looking perspective on their future in preclinical and clinical development. This document is intended to serve as a comprehensive resource, grounded in scientific literature and practical laboratory experience, to empower researchers to unlock the full potential of sulfonylbutyric acid derivatives.

Introduction: The Chemical Versatility and Biological Promise of Sulfonylbutyric Acid Derivatives

The core structure of a sulfonylbutyric acid derivative, characterized by a butyric acid moiety linked to a sulfonyl group (R-SO₂-), provides a privileged scaffold for therapeutic intervention. The butyric acid component can mimic natural fatty acids, facilitating interactions with enzymes and receptors involved in metabolic pathways. Butyric acid itself is a short-chain fatty acid and a known histone deacetylase (HDAC) inhibitor, a mechanism with profound implications for epigenetic regulation and cancer therapy.[1][2] The sulfonyl group, a strong electron-withdrawing group, imparts unique electronic properties and can act as a key pharmacophore, engaging in hydrogen bonding and other non-covalent interactions with biological targets.

The true power of this class of compounds lies in its "tunability." The "R" group attached to the sulfonyl moiety can be extensively modified, allowing for the synthesis of large libraries of analogues with finely-tuned potency, selectivity, and pharmacokinetic properties.[3] This chemical tractability has positioned sulfonylbutyric acid derivatives at the forefront of several exciting research avenues.

Epigenetic Modulation: Targeting Histone Deacetylases in Oncology

One of the most promising applications of sulfonylbutyric acid derivatives is in the field of oncology, specifically as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[4][5]

2.1. Mechanism of Action: From Butyrate to Potent and Selective HDAC Inhibitors

The inhibitory activity of sulfonylbutyric acid derivatives against HDACs is thought to be driven by the butyric acid moiety, which mimics the natural substrate, acetyl-lysine, and chelates the zinc ion in the active site of the enzyme. The sulfonyl group and its appended "R" group can then be optimized to enhance binding affinity and selectivity for specific HDAC isoforms. For instance, derivatives incorporating aromatic or heterocyclic rings can engage in additional π-π stacking or hydrophobic interactions within the active site tunnel, leading to increased potency.[6]

2.2. Experimental Workflow: Synthesis and In Vitro Evaluation of Novel Sulfonylbutyric Acid-Based HDAC Inhibitors

The following workflow outlines a general approach for the development and initial characterization of novel sulfonylbutyric acid-based HDAC inhibitors.

Caption: Workflow for Synthesis and In Vitro Screening of Sulfonylbutyric Acid HDAC Inhibitors.

2.2.1. Detailed Protocol: Fluorometric HDAC Inhibition Assay

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific HDAC isoform.[7][8]

Materials:

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)[7]

-

Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control[4]

-

Test sulfonylbutyric acid derivatives dissolved in DMSO

-

Developer solution (e.g., containing trypsin and TSA to stop the reaction and cleave the deacetylated product)[7]

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)[4][7]

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the HDAC assay buffer. The final DMSO concentration should be kept below 1%.

-

In the 96-well plate, add 50 µL of the diluted compounds or buffer (for no-inhibitor control).

-

Add 25 µL of the HDAC enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of the developer solution.[7]

-

Incubate for an additional 15 minutes at 37°C.

-

Measure the fluorescence intensity using the plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2.3. Data Presentation: Comparative Analysis of HDAC Inhibitory Activity

| Compound ID | R-Group Structure | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | HCT116 Cell Viability GI50 (µM) |

| SBA-001 | Phenyl | 150 | 25 | 2.5 |

| SBA-002 | 4-Methoxyphenyl | 120 | 18 | 1.8 |

| SBA-003 | Naphthyl | 85 | 10 | 0.9 |

| SAHA | (Control) | 50 | 5 | 0.5 |

Modulating Neurological Pathways: Potential in Neurodegenerative Disorders

Emerging research suggests that sulfonylbutyric acid derivatives may hold promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] The neuroprotective effects are hypothesized to stem from multiple mechanisms, including the inhibition of pro-inflammatory pathways and the modulation of neurotransmitter systems.

3.1. Targeting Monoamine Oxidase B (MAO-B) in Parkinson's Disease

Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of dopamine in the brain.[9][10] Inhibition of MAO-B can increase dopamine levels, which is a key therapeutic strategy for managing the motor symptoms of Parkinson's disease.[9][11] Certain sulfonylbutyric acid derivatives have been designed to selectively inhibit MAO-B.[10]

3.2. Rationale for Sulfonylbutyric Acid Scaffold in MAO-B Inhibition

The design of sulfonylbutyric acid-based MAO-B inhibitors often incorporates a specific "R" group that can fit into the hydrophobic active site cavity of the enzyme. The sulfonyl group can form crucial interactions with key amino acid residues, while the butyric acid tail can be modified to optimize pharmacokinetic properties and blood-brain barrier penetration.

3.3. Experimental Workflow: Screening for MAO-B Inhibitory Activity

Caption: Screening Cascade for Novel Sulfonylbutyric Acid-Based MAO-B Inhibitors.

Future Directions and Unexplored Territories

The versatility of the sulfonylbutyric acid scaffold suggests a broad range of untapped therapeutic potential. Future research could explore their application in:

-

Anti-inflammatory agents: By targeting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

-

Antimicrobial agents: By designing derivatives that inhibit essential bacterial or fungal enzymes.[12]

-

Agrochemicals: Developing novel herbicides or pesticides with improved efficacy and environmental profiles.

Conclusion

Sulfonylbutyric acid derivatives represent a fertile ground for chemical and biological exploration. Their inherent structural flexibility, coupled with a growing understanding of their interactions with key biological targets, positions them as a valuable class of compounds for drug discovery and development. The experimental frameworks and insights provided in this guide are intended to serve as a catalyst for further innovation, encouraging researchers to delve deeper into the therapeutic potential of this remarkable chemical scaffold.

References

- 1. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of sulfonic acid derivatives by oxidative deprotection of thiols using tert-butyl hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]

- 9. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]

- 10. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 12. mdpi.com [mdpi.com]

The Biological Activity of Butyric Acid and Its Analogs: A Technical Guide for Researchers

Introduction: Butyric Acid - More Than a Gut Metabolite

Butyric acid, a four-carbon short-chain fatty acid (SCFA), has emerged from its role as a simple fermentation byproduct of dietary fibers in the colon to a pleiotropic signaling molecule with profound effects on cellular function and host physiology.[1][2] Primarily produced by anaerobic bacteria such as Faecalibacterium prausnitzii, Eubacterium rectale, and Roseburia species, it serves as the principal energy source for colonocytes, underlining its critical role in maintaining gut homeostasis.[1][3] Beyond its metabolic function, butyric acid acts as a potent epigenetic modulator and a ligand for G-protein coupled receptors (GPCRs), influencing a wide array of biological processes including gene expression, cell proliferation, apoptosis, and immune responses.[4][5] This guide provides an in-depth technical exploration of the biological activities of butyric acid and its synthetic analogs, offering insights for researchers and drug development professionals. We will delve into its core mechanisms of action, present detailed experimental protocols to assess its activity, and discuss the therapeutic potential of its derivatives.

Core Mechanisms of Action: A Dual-Pronged Approach

Butyric acid exerts its diverse biological effects through two primary, well-characterized mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of specific G-protein coupled receptors.

Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition

Butyric acid is a well-established inhibitor of class I and IIa histone deacetylases (HDACs).[6][7][8] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of genes involved in critical cellular processes.[6][7] This epigenetic reprogramming is central to many of butyrate's observed effects, including cell cycle arrest, induction of apoptosis in cancer cells, and cellular differentiation.[6][9] It is important to note that the inhibition of HDAC activity by butyrate is estimated to affect the expression of approximately 2% of mammalian genes, often targeting genes with butyrate response elements in their promoters.[6][7]

Caption: Butyric acid inhibits HDACs, leading to histone hyperacetylation and transcriptional activation.

Cell Surface Signaling through G-Protein Coupled Receptors (GPCRs)

Butyric acid also functions as a signaling molecule by activating several G-protein coupled receptors, primarily GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).[4][10][11] These receptors are expressed on various cell types, including intestinal epithelial cells, immune cells, and adipocytes.[4][11]

-

GPR41 and GPR43: Activation of these receptors, which are preferentially activated by different SCFAs (GPR41 by propionate and butyrate, GPR43 by acetate and propionate), is often coupled to Gαi/o, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] This signaling pathway is involved in regulating gut motility, hormone secretion (e.g., PYY and GLP-1), and immune responses.[13]

-

GPR109A: This receptor, also activated by niacin, plays a significant role in mediating the anti-inflammatory effects of butyrate in the colon by promoting the differentiation of regulatory T cells (Tregs) and IL-10-producing T cells.[4]

Caption: Butyric acid activates GPCRs, leading to downstream signaling cascades.

Therapeutic Potential and the Rise of Butyrate Analogs

The therapeutic promise of butyric acid is vast, with potential applications in inflammatory bowel disease, colorectal cancer, metabolic disorders, and neurological conditions.[14][15] However, its clinical utility is hampered by its rapid metabolism in the gut and liver, unpleasant odor, and the need for high concentrations to achieve systemic effects. To overcome these limitations, various analogs and prodrugs have been developed.

| Compound | Description | Mechanism of Action | Therapeutic Interest |

| Sodium Butyrate | The sodium salt of butyric acid. | HDAC inhibition. | Research tool, potential therapeutic for IBD and cancer.[16] |

| Sodium Phenylbutyrate | An aromatic fatty acid. | HDAC inhibition, ammonia scavenger. | Approved for urea cycle disorders; investigated for cancer and neurodegenerative diseases.[17][18] |

| Tributyrin | A triglyceride prodrug of butyrate. | Releases three molecules of butyrate upon hydrolysis by lipases. | Improved palatability and delivery of butyrate to the lower GI tract.[19][20] |

| Pivanex (Pivaloyloxymethyl Butyrate) | An ester prodrug of butyrate. | Intracellular release of butyrate. | Investigated in clinical trials for cancer therapy. |

Experimental Protocols for Assessing Biological Activity

This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of butyric acid and its analogs.

Assessment of Cytotoxicity: MTT and LDH Assays

A fundamental first step in characterizing the biological activity of any compound is to determine its effect on cell viability and proliferation.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[21]

-

Compound Treatment: Treat the cells with various concentrations of butyric acid or its analogs for the desired duration (e.g., 24, 48, or 72 hours).[21]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[21][22]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21][22]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[21][23]

This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.

Protocol:

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compounds as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[24]

-

Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 4 minutes and carefully transfer 50 µL of the supernatant to a new 96-well plate.[3]

-

LDH Reaction: Add 50 µL of the LDH assay substrate solution to each well.[3]

-

Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.[3]

-

Stop Reaction: Add 100 µL of the stop solution.[3]

-

Absorbance Reading: Measure the absorbance at 490 nm within one hour.[3]

-

Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Evaluation of HDAC Inhibitory Activity

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HDACs.

Protocol:

-

Prepare Reagents: Use a commercially available HDAC activity assay kit, which typically includes an acetylated substrate, HDAC enzyme, and a developer solution.

-

Compound Incubation: In a 96-well plate, add the HDAC enzyme, the acetylated substrate, and various concentrations of butyric acid or its analogs.

-

Enzymatic Reaction: Incubate the plate at 37°C for a specified time to allow for deacetylation.

-

Development: Add the developer solution, which reacts with the deacetylated substrate to produce a fluorescent or colorimetric signal.

-

Signal Detection: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Plot the signal intensity against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the HDAC activity.

Analysis of Gene Expression Changes

qPCR is a sensitive method to quantify changes in the expression of specific genes in response to treatment.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with butyrate or its analogs. After the desired incubation time, harvest the cells and extract total RNA using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction Setup: Prepare a reaction mixture containing the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[15]

-

Data Analysis: Analyze the amplification plots and melting curves.[15] Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the expression of the target gene to a housekeeping gene.[15]

ChIP is used to determine the specific locations in the genome where histone modifications, such as acetylation, occur.

Protocol:

-

Cross-linking: Treat cells with butyrate. Add formaldehyde directly to the culture medium to cross-link proteins to DNA. To preserve histone acetylation, add sodium butyrate to the cells just before fixation and in all subsequent buffers.[1]

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-acetyl-H3K9).

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-histone-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the immune complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.

-

DNA Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters to determine the enrichment of the histone modification at those sites.

Assessment of Gut Barrier Function

TEER measurement is a widely used method to assess the integrity of tight junctions in a cell monolayer model of the intestinal barrier.

Protocol:

-

Cell Culture: Seed intestinal epithelial cells (e.g., Caco-2) on permeable supports in a transwell system.[11]

-

Treatment: Once the cells have formed a confluent monolayer with stable TEER values, treat the cells with butyrate or its analogs.

-

TEER Measurement: Measure the TEER at various time points using a voltohmmeter. An increase in TEER indicates an enhancement of the barrier function.[11]

Caption: Workflow for in vitro assessment of gut barrier integrity using TEER and tracer flux assays.

Conclusion and Future Directions

Butyric acid and its analogs represent a fascinating class of molecules with significant therapeutic potential across a spectrum of diseases. Their ability to act as both epigenetic modulators and signaling molecules provides a multifaceted approach to influencing cellular behavior. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the nuanced biological activities of these compounds. Future research will likely focus on developing more targeted and bioavailable butyrate analogs, elucidating the complex interplay between their HDAC inhibitory and GPCR-mediated effects, and translating the wealth of preclinical findings into clinical applications. A deeper understanding of the gut-brain axis and the role of butyrate in neuroinflammation also presents an exciting frontier for drug discovery.[14][25]

References

- 1. med.uio.no [med.uio.no]

- 2. A reverse transcription-quantitative polymerase chain reaction system for evaluating intestinal butyrate production by fecal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. yenepoya.res.in [yenepoya.res.in]

- 4. mdpi.com [mdpi.com]

- 5. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. butyrose.it [butyrose.it]

- 9. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acute Effects of Butyrate on Induced Hyperpermeability and Tight Junction Protein Expression in Human Colonic Tissues [mdpi.com]

- 11. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Butyrate Activates the cAMP-Protein Kinase A-cAMP Response Element-Binding Protein Signaling Pathway in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. axonmedchem.com [axonmedchem.com]

- 15. researchgate.net [researchgate.net]

- 16. The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of Butyrate Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MTT (Assay protocol [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. atcc.org [atcc.org]

- 24. sciencellonline.com [sciencellonline.com]

- 25. academic.oup.com [academic.oup.com]

3-(4-Chlorobenzenesulfonyl)butyric acid safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-(4-Chlorobenzenesulfonyl)butyric acid

This guide provides a comprehensive overview of the essential safety and handling protocols for this compound. It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from established safety data sheets and chemical principles to ensure a thorough understanding of the associated risks and mitigation strategies.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound. Understanding its fundamental properties is the first step in safe handling. These characteristics influence its behavior and potential interactions.

| Property | Value | Source |

| Empirical Formula | C₁₀H₁₁ClO₄S | |

| Molecular Weight | 262.71 g/mol | |

| Appearance | Solid | |

| SMILES String | CC(CC(O)=O)S(=O)(=O)c1ccc(Cl)cc1 | |

| InChI Key | NPUIQANQRDIHLU-UHFFFAOYSA-N |

The structure combines a butyric acid moiety, which imparts acidic properties, and a 4-chlorobenzenesulfonyl group. The presence of the sulfonyl group and the chlorinated aromatic ring influences the compound's reactivity and toxicological profile.

Hazard Identification and Classification

This compound is classified as hazardous. The primary and most immediate risk is severe damage to the eyes.

GHS Classification:

-

Eye Damage/Irritation: Category 1 (H318: Causes serious eye damage).

-

Signal Word: Danger

-

Pictogram: GHS05 (Corrosion)

Causality of Hazards: The corrosive nature, particularly to the eyes, is a significant concern. While the specific data for skin corrosion is not listed for this exact molecule, the presence of the butyric acid functional group suggests a potential for skin irritation or burns upon prolonged contact.[1][2] Similarly, sulfonyl-containing compounds can be irritating.[3] Therefore, treating the compound as a potential skin irritant is a prudent safety measure.

Exposure Control and Personal Protective Equipment (PPE)

A proactive approach to exposure control is critical. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[1][4]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazard classification. The mandatory PPE for handling this compound includes:

-

Eye and Face Protection: Due to the "Causes serious eye damage" classification, chemical safety goggles are mandatory at all times.[4] A face shield should also be worn, especially when handling larger quantities or when there is a significant risk of splashing or dust generation.[4]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile or butyl rubber.[5] Gloves must be inspected for integrity before each use and replaced immediately if compromised. Proper glove removal technique (without touching the outer surface) must be followed to avoid skin contact.

-

Protective Clothing: A lab coat or chemical-resistant apron must be worn. For larger scale operations, impervious coveralls may be necessary.[4]

-

-

Respiratory Protection: If engineering controls are insufficient to control airborne dust, a NIOSH-approved respirator should be used in accordance with the facility's respiratory protection program.[6]

Caption: Logic for PPE selection based on hazard classification.

Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidental exposure or incompatible reactions.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust.[1]

-

Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1][7]

-

Keep the container tightly closed when not in use.[4]

-

Use spark-proof tools and avoid sources of ignition, as related compounds can be combustible.[5][7]

Storage Conditions

-

Storage Class: 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.

-

Location: Store in a cool, dry, and well-ventilated place.[4]

-

Container: Keep in a tightly closed, suitable container.[1]

-

Incompatibilities: Store away from strong bases and oxidizing agents.[5][7] The sulfonyl group may be sensitive to moisture, so a dry environment is critical.[8][9]

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. Always show the Safety Data Sheet to attending medical personnel.

| Exposure Route | First-Aid Protocol | Citations |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][6][10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [4][10] |

| Inhalation | Move the exposed person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. | [6][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [1][2] |

Accidental Release Measures (Spills)

In the event of a spill, prioritize personal safety and environmental protection.

Caption: Step-by-step workflow for responding to a spill.

Protocol:

-

Evacuate: Keep unnecessary personnel away from the spill area.[1]

-

Ventilate: Ensure the area is well-ventilated.

-

Protect: Wear the appropriate PPE as described in Section 3.2.

-

Contain: Do not allow the chemical to enter drains or waterways.[1][5] Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or soda ash.[5]

-

Collect: Carefully place the absorbed material into a suitable, labeled, and closed container for disposal.[1][5]

-

Decontaminate: Clean the spill area thoroughly.

Disposal Considerations

Waste generated from this compound must be treated as hazardous.

-

Classification: Waste is classified as hazardous.[1]

-

Procedure: Dispose of the material and its container at an approved waste disposal plant.[1][11]

-

Prohibitions: Do not empty into drains or release into the environment.[1][5] All local, state, and federal regulations for hazardous waste disposal must be followed.[6]

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. capitalresin.com [capitalresin.com]

- 4. aozunasia.com [aozunasia.com]

- 5. nj.gov [nj.gov]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. nbinno.com [nbinno.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 3-(4-Chlorobenzenesulfonyl)butyric acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 3-(4-Chlorobenzenesulfonyl)butyric acid, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development who require reliable information on its commercial availability, quality control, and handling.

Introduction: The Role of this compound in Synthesis

This compound is a specialized organic compound recognized for its role as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its bifunctional nature, containing both a carboxylic acid and a sulfonyl group, makes it a versatile reagent for creating novel therapeutic agents. The precise incorporation of this molecule is critical, demanding a high degree of purity and a thorough understanding of its chemical properties for successful and reproducible outcomes in drug discovery and development pipelines.

Section 1: Chemical Profile and Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in research and manufacturing.

Key Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 175205-43-3 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClO₄S | [1][2] |

| Molecular Weight | 262.71 g/mol | [1][2] |

| Synonyms | 3-((4-Chlorophenyl)sulfonyl)butanoic acid, 3-(4-chlorobenzenesulphonyl)butyric acid | [1] |

While detailed experimental data on properties like melting point and solubility are not broadly published, its structure suggests it is a solid at room temperature with solubility in organic solvents. Researchers should perform their own characterization for specific applications.

Section 2: Commercial Availability and Supplier Landscape

This compound is available commercially, primarily targeted for research and development purposes. It is not typically stocked in large quantities, but can be sourced from specialized chemical suppliers.

Table of Commercial Suppliers:

| Supplier | Product Number/Reference | Notes |

| Sigma-Aldrich (Merck) | CDS016714-50MG | Marketed under the AldrichCPR brand, typically for research quantities. |

| Santa Cruz Biotechnology | sc-266357 | Offers the compound for proteomics research and other life science applications.[2][3] |

| Manchester Organics Ltd. | R52892 | A supplier specializing in fine organic chemicals.[3] |

| CymitQuimica | IN-DA0020NX | Distributes the product under the "Indagoo" brand for laboratory use.[1] |

Note: Availability and product specifications are subject to change. It is crucial to contact suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for lot-specific data.[2]

Section 3: Quality Control and Purity Assessment for Researchers

For any drug development program, the purity of starting materials and intermediates is non-negotiable. Impurities can lead to unwanted side reactions, lower yields, and the generation of potentially toxic byproducts. Therefore, a robust quality control (QC) workflow is essential upon receiving any chemical, including this compound.

Incoming Material QC Workflow

The following diagram outlines a standard workflow for the qualification of new batches of the compound.

Caption: A typical QC workflow for incoming chemical reagents.

Experimental Protocol: Purity Determination by HPLC-UV